N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide
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Description
N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a useful research compound. Its molecular formula is C15H19N3O3S and its molecular weight is 321.4. The purity is usually 95%.
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Scientific Research Applications
Chemical Synthesis and Characterization
- Thiadiazole derivatives are synthesized through various chemical reactions, demonstrating their versatility in chemical synthesis. For example, 3,5-disubstituted 1,2,4-thiadiazoles have been prepared using thioamides with electrophilic reagents, highlighting a method that could be relevant to synthesizing similar compounds like the one (Takikawa et al., 1985).
Biological Activity and Drug Discovery
- Thiazole and thiadiazole derivatives have shown significant biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. For instance, a study synthesized new thiadiazole derivatives and evaluated their effects on DNA methylation, revealing their potential in inhibiting tumor DNA methylation (Hovsepyan et al., 2019). Another study focused on microwave-assisted synthesis of N-((5-(Substituted methylene amino)-1,3,4-thiadiazol-2-yl)methyl) benzamide derivatives, indicating promising anticancer activity (Tiwari et al., 2017).
Antiparasitic and Antimicrobial Applications
- Thiazolides, including compounds related to thiadiazoles, have been investigated for their broad spectrum of activity against parasites, bacteria, and viruses. A study evaluated nitazoxanide and other thiazolides against Neospora caninum tachyzoites, showing antiparasitic activity independent of the nitro group, which could suggest potential applications for related compounds in combating parasitic infections (Esposito et al., 2005).
Properties
IUPAC Name |
N-[[1-(2-hydroxyethoxy)cyclopentyl]methyl]-2,1,3-benzothiadiazole-5-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O3S/c19-7-8-21-15(5-1-2-6-15)10-16-14(20)11-3-4-12-13(9-11)18-22-17-12/h3-4,9,19H,1-2,5-8,10H2,(H,16,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASFVKVCLJQGSFP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CNC(=O)C2=CC3=NSN=C3C=C2)OCCO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.